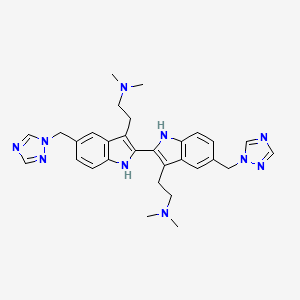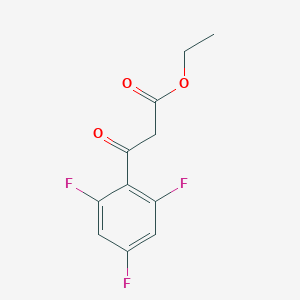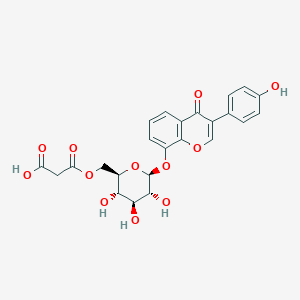
6-O-Malonyldaidzin free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Malonyldaidzin free acid: is a naturally occurring isoflavonoid found predominantly in soybeans. It is a derivative of daidzein, an isoflavone that has been extensively studied for its potential health benefits. This compound is known for its role in plant defense mechanisms and its potential therapeutic applications in humans.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Malonyldaidzin free acid typically involves the use of acetylgenistin as a starting material. The reaction conditions may include distillation, recrystallization, or column chromatography to purify the final product .
Industrial Production Methods: Industrial production of this compound is often carried out through the extraction of soybeans. The compound is isolated and purified using various chromatographic techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 6-O-Malonyldaidzin free acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield simpler isoflavonoid structures .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-O-Malonyldaidzin free acid is used as a reference standard for the analysis of isoflavonoids in various samples.
Biology: Biologically, this compound is known for its role in plant defense mechanisms. It acts as a phytoalexin, a substance produced by plants in response to pathogen attack. This makes it a valuable compound for studying plant-pathogen interactions .
Medicine: In medicine, this compound has shown potential in protecting against certain diseases. It has been studied for its antioxidant properties and its ability to activate estrogen receptors, which may have implications for hormone-related conditions .
Industry: Industrially, this compound is used in the production of nutraceuticals and functional foods. Its presence in soy-based products contributes to their health benefits, making it a valuable component in the food industry .
Mecanismo De Acción
The mechanism of action of 6-O-Malonyldaidzin free acid involves its interaction with various molecular targets and pathways. It is known to activate estrogen receptors, which can influence various physiological processes. Additionally, it has been shown to have antioxidant properties, which help in neutralizing free radicals and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Daidzin: Another isoflavonoid found in soybeans, known for its health benefits.
Genistin: A glycoside form of genistein, another important isoflavonoid.
Malonylgenistin: Similar to 6-O-Malonyldaidzin but derived from genistein instead of daidzein.
Uniqueness: 6-O-Malonyldaidzin free acid is unique due to its specific malonylation at the 6-O position. This modification enhances its stability and solubility, making it more effective in its biological roles compared to its non-malonylated counterparts .
Propiedades
Fórmula molecular |
C24H22O12 |
|---|---|
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C24H22O12/c25-12-6-4-11(5-7-12)14-9-34-23-13(19(14)29)2-1-3-15(23)35-24-22(32)21(31)20(30)16(36-24)10-33-18(28)8-17(26)27/h1-7,9,16,20-22,24-25,30-32H,8,10H2,(H,26,27)/t16-,20-,21+,22-,24-/m1/s1 |
Clave InChI |
AKYASNRLFJHNQV-XQKZCQIMSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(=O)O)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
SMILES canónico |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC(=O)CC(=O)O)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


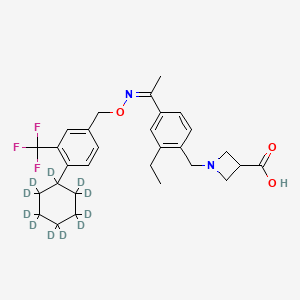
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
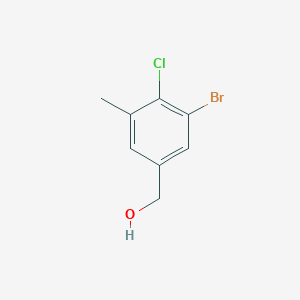
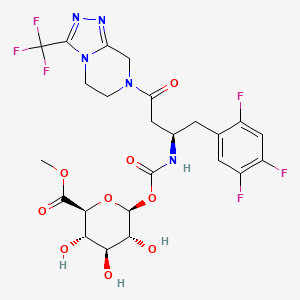
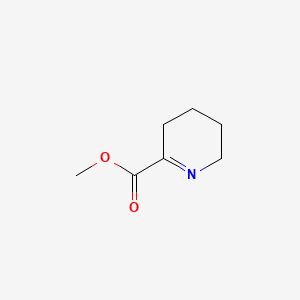
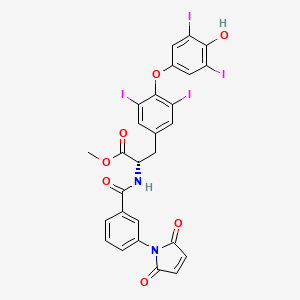
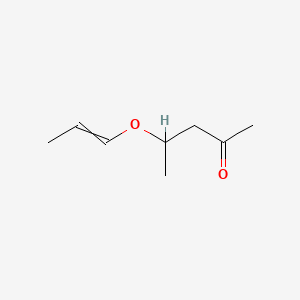
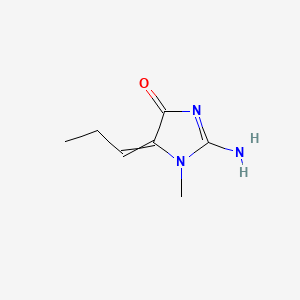
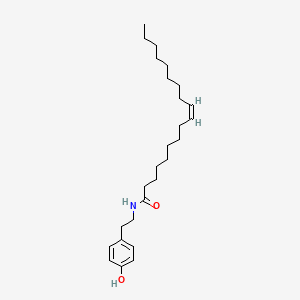
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
